(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid
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Overview
Description
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid typically involves a multistep process. One common synthetic route starts with commercially available starting materials, such as amino acids or pyrazole derivatives. The key steps in the synthesis include:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through cyclization reactions involving appropriate precursors.
Coupling Reactions: The protected amino acid and pyrazole derivatives are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or amino acid moiety are replaced with other groups using appropriate reagents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.
Biology: In biological research, the compound is used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. It can also be used as a probe to investigate cellular pathways and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, with specific properties and functionalities.
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid can be compared with other similar compounds, such as:
tert-Butyl carbamate: This compound also contains a tert-butoxycarbonyl group and is used as a protecting group in organic synthesis.
Dichloroaniline: This compound contains an aniline ring substituted with chlorine atoms and is used in the production of dyes and herbicides.
Ringer’s lactate solution: Although not structurally similar, this solution is used in medical applications for fluid resuscitation and electrolyte replacement.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNTMKOTDIQMP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CN(N=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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